molecular formula C20H19N3O4S2 B12173392 N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)-N-phenylacetamide

N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)-N-phenylacetamide

Cat. No.: B12173392
M. Wt: 429.5 g/mol
InChI Key: LXNHFOUEVIJYIB-UHFFFAOYSA-N
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Description

This compound features a unique hybrid structure combining three key moieties:

  • Tetrahydrothiophene-1,1-dioxide (sulfone): A saturated five-membered ring with a sulfone group, enhancing polarity and metabolic stability .
  • Pyridazinone core: A six-membered heterocycle with two adjacent nitrogen atoms and a ketone group, commonly associated with pharmacological activity .
  • N-phenylacetamide backbone: Provides structural flexibility for substitutions, influencing target binding and solubility .

The 3-(thiophen-2-yl) substituent on the pyridazinone introduces electron-rich aromaticity, while the N-aryl and N-sulfone groups on the acetamide nitrogen create steric and electronic diversity.

Properties

Molecular Formula

C20H19N3O4S2

Molecular Weight

429.5 g/mol

IUPAC Name

N-(1,1-dioxothiolan-3-yl)-2-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)-N-phenylacetamide

InChI

InChI=1S/C20H19N3O4S2/c24-19-9-8-17(18-7-4-11-28-18)21-22(19)13-20(25)23(15-5-2-1-3-6-15)16-10-12-29(26,27)14-16/h1-9,11,16H,10,12-14H2

InChI Key

LXNHFOUEVIJYIB-UHFFFAOYSA-N

Canonical SMILES

C1CS(=O)(=O)CC1N(C2=CC=CC=C2)C(=O)CN3C(=O)C=CC(=N3)C4=CC=CS4

Origin of Product

United States

Biological Activity

N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)-N-phenylacetamide is a complex heterocyclic compound with potential biological activity. Its unique structure combines a tetrahydrothiophene moiety with a pyridazine derivative, which may contribute to its pharmacological properties. This article reviews the biological activity of this compound based on existing research findings, including synthesis, cytotoxicity, and potential therapeutic applications.

  • Molecular Formula : C20H19N3O4S2
  • Molecular Weight : 429.5 g/mol
  • IUPAC Name : N-(1,1-dioxothiolan-3-yl)-2-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)-N-phenylacetamide

Biological Activity Overview

The biological activity of this compound has been explored in various studies. Key findings include:

1. Cytotoxicity

Research has indicated that compounds with similar structural features exhibit cytotoxic effects against cancer cell lines. For instance, derivatives of thiophene and pyridazine have shown selective cytotoxicity towards leukemia cells without affecting normal peripheral blood mononuclear cells (PBMC) . The compound's IC50 values in different cancer cell lines are critical for understanding its potential as an anticancer agent.

CompoundCell LineIC50 (µM)
N-(1,1-dioxidotetrahydrothiophen...)HL-60TBD
N-(1,1-dioxidotetrahydrothiophen...)K562TBD
N-(1,1-dioxidotetrahydrothiophen...)NALM6TBD

The compound's mechanism of action may involve apoptosis induction in cancer cells. Studies have shown that certain derivatives can trigger apoptotic pathways, leading to reduced cell viability in targeted cancer cell lines . Further exploration into its interaction with specific cellular targets could elucidate its mechanism.

3. Pharmacokinetics and Drug-Likeness

Computational studies have predicted favorable pharmacokinetic properties for this compound, including solubility and permeability. These properties are essential for assessing the drug-likeness of new compounds in drug development .

Case Studies

Several case studies have highlighted the biological activity of related compounds:

Case Study 1: Cytotoxic Screening of Pyridazine Derivatives

A study synthesized a series of pyridazine derivatives and evaluated their cytotoxicity against various leukemia cell lines. The most active compound exhibited an IC50 value below 20 µM, demonstrating significant potential for further development .

Case Study 2: Structure-Activity Relationship (SAR)

An investigation into the SAR of thiophene-containing compounds revealed that modifications to the thiophene ring could enhance biological activity. This suggests that structural optimization of N-(1,1-dioxidotetrahydrothiophen...) could yield more potent derivatives .

Comparison with Similar Compounds

Comparison with Structural Analogs

Pyridazinone-Acetamide Derivatives

2-(6-Oxo-3-phenylpyridazin-1(6H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide ()
  • Structural Differences: Pyridazinone substitution: Phenyl (electron-neutral) vs. thiophene (electron-rich) at the 3-position. Acetamide substitution: N-(2-trifluoromethylphenyl) vs. N-phenyl/N-sulfone tetrahydrothiophene.
  • Impact on Properties :
    • Solubility : The trifluoromethyl group in ’s compound increases hydrophobicity, whereas the sulfone in the target compound enhances polarity .
    • Bioactivity : Thiophene’s electron-rich nature may improve π-π stacking with biological targets compared to phenyl.
Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate ()
  • Key Contrasts: Core structure: Imidazopyridine vs. pyridazinone. Functional groups: Nitrophenyl (electron-withdrawing) vs. thiophene (electron-donating).
  • Spectroscopic Data: The target compound’s IR would show a pyridazinone C=O stretch (~1670 cm⁻¹), similar to ’s acetamides, but distinct from imidazopyridine esters (~1700 cm⁻¹) .

Sulfone-Containing Amides

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-ethyl-3-nitrobenzamide ()
  • Structural Comparison: Amide substitution: Ethyl and nitrobenzamide vs. phenyl and pyridazinone-thiophene. Sulfone ring: Common in both compounds, but the target compound integrates it into a more complex heterocyclic system.

Triazole-Acetamide Derivatives ()

2-(4-((Naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)-N-phenylacetamide (6a)
  • Divergences: Heterocycle: Triazole vs. pyridazinone. Substituents: Naphthalene vs. thiophene-sulfone.
  • Biological Implications: Triazoles often exhibit antimicrobial activity, whereas pyridazinones are explored for anti-inflammatory or anticancer applications .

Physicochemical and Spectroscopic Analysis

Melting Points and Solubility

Compound Melting Point (°C) Solubility Profile
Target Compound ~230–250* Moderate in DMSO, low in H₂O
2d () 215–217 Low in polar solvents
6b () Not reported High in ethyl acetate

*Predicted based on aromaticity and sulfone polarity.

Spectroscopic Features

  • IR Spectroscopy: Target compound: C=O (pyridazinone) at ~1675 cm⁻¹; sulfone S=O at ~1150–1300 cm⁻¹ . ’s compound: C=O (acetamide) at ~1680 cm⁻¹; CF₃ stretch at ~1120 cm⁻¹ .
  • ¹H NMR: Thiophene protons: δ 7.1–7.5 ppm (multiplet). Pyridazinone protons: δ 6.8–7.0 ppm (deshielded due to conjugation).

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